Benzoylsulfamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89782-96-7 |

|---|---|

Molecular Formula |

C7H7NO4S |

Molecular Weight |

201.20 g/mol |

IUPAC Name |

benzoylsulfamic acid |

InChI |

InChI=1S/C7H7NO4S/c9-7(8-13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H,8,9)(H,10,11,12) |

InChI Key |

KBFXONBVEJPQLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of N-Benzoylsulfamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoylsulfamic acid, a member of the N-acyl sulfonamide class of compounds. This document outlines its chemical structure, a detailed experimental protocol for its synthesis, and a discussion of the broader biological significance of N-acyl sulfonamides in the context of drug discovery and development.

Chemical Structure and Properties

N-Benzoylsulfamic acid, systematically named N-benzoylamidosulfuric acid, possesses a core structure characterized by a benzoyl group attached to the nitrogen atom of sulfamic acid. This arrangement places it within the important class of N-acyl sulfonamides. These compounds are recognized in medicinal chemistry as bioisosteres of carboxylic acids, sharing similar acidic properties and hydrogen bonding capabilities, which makes them valuable pharmacophores in drug design.[1][2]

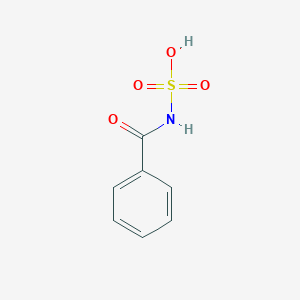

The structure of N-Benzoylsulfamic acid is as follows:

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C7H7NO4S |

| Molecular Weight | 201.20 g/mol |

| Appearance | To be determined (likely a crystalline solid) |

| Melting Point | To be determined |

| Solubility | To be determined |

| ¹H NMR | To be determined |

| ¹³C NMR | To be determined |

| Infrared (IR) Spectrum | To be determined |

| Mass Spectrum | To be determined |

For structurally related benzoylated sulfamoyl carboxylic acids, characteristic infrared (IR) diagnostic peaks have been reported in the ranges of 3311-3630 cm⁻¹ (O-H of COOH), 1792 and 1681 cm⁻¹ (C=O), 1323 and 1289 cm⁻¹ (asymmetric and symmetric S=O stretching), and 1177 cm⁻¹ (SO₂-N).

Experimental Protocol: Synthesis of N-Benzoylsulfamic Acid

The following is a detailed methodology for the synthesis of N-acyl sulfonamides, adapted from a reported procedure for the benzoylation of sulfamoyl carboxylic acids. This Schotten-Baumann reaction provides a facile and efficient route to the target compound.

Materials and Reagents:

-

Sulfamic acid (H₂NSO₃H)

-

Benzoyl chloride (C₆H₅COCl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Carbon tetrachloride (CCl₄) or other suitable recrystallization solvent

-

Deionized water

-

Standard laboratory glassware and equipment (beakers, magnetic stirrer, suction filtration apparatus, etc.)

Procedure:

-

Dissolution of Sulfamic Acid: In a 100 mL beaker, dissolve 2.0 g of sulfamic acid in 5 mL of a 1 M sodium hydroxide solution with continuous stirring.

-

Addition of Benzoyl Chloride: To the stirred solution, add 1.5 mmol of benzoyl chloride in three portions over a period of one hour. Continue stirring for an additional 2 hours to ensure the complete reaction.

-

Acidification and Crystallization: Cool the reaction mixture to 0°C in an ice bath. Acidify the solution to a pH of 2 using a 2 M hydrochloric acid solution to induce crystallization of the product.

-

Isolation and Purification: Collect the resulting crystalline solid by suction filtration. Recrystallize the crude product from 5 mL of carbon tetrachloride to yield pure N-Benzoylsulfamic acid.

-

Drying: Dry the purified product under vacuum.

Diagram of the Synthesis Workflow:

References

An In-depth Technical Guide to N-Benzoylsulfamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzoylsulfamic acid, a compound at the intersection of benzamide and sulfamic acid chemistry. Due to the limited direct research on this specific molecule, this document synthesizes available data on its identity and offers insights from closely related chemical structures to provide a broader context for its potential properties and applications.

Chemical Identity and Nomenclature

"Benzoylsulfamic acid" is not a standard systematic name, which has led to ambiguity in its identification. The most direct interpretation of this name is N-Benzoylsulfamic acid, where a benzoyl group is attached to the nitrogen atom of sulfamic acid. This compound is indexed under the CAS Number 89782-96-7 with the name "Sulfamic acid, benzoyl-".

Table 1: Chemical Identifiers for N-Benzoylsulfamic Acid

| Identifier | Value |

| Common Name | N-Benzoylsulfamic acid |

| CAS Number | 89782-96-7 |

| Systematic Name | This compound |

| Molecular Formula | C7H7NO4S |

| Molecular Weight | 201.2 g/mol |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of N-Benzoylsulfamic acid (CAS 89782-96-7) are not extensively published. However, general synthetic routes for N-acylation of sulfonamides and related compounds can provide a theoretical framework. A plausible method involves the reaction of sulfamic acid or its salt with a benzoylating agent.

General Synthesis Workflow:

Caption: Generalized workflow for the synthesis of N-acylated sulfonamides.

A common benzoylating agent is benzoyl chloride. The reaction would likely be carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 2: Potential Reagents and Conditions for N-Benzoylsulfamic Acid Synthesis

| Component | Example | Purpose |

| Sulfamic Acid Source | Sulfamic acid, Sodium sulfamate | Starting material |

| Benzoylating Agent | Benzoyl chloride, Benzoic anhydride | Introduces the benzoyl group |

| Base | Pyridine, Triethylamine, NaOH | Acid scavenger |

| Solvent | Dichloromethane, Acetonitrile, THF | Reaction medium |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity or signaling pathways of N-Benzoylsulfamic acid are not prominent in the scientific literature. However, the activities of related benzamide and sulfonamide derivatives can offer valuable insights into its potential pharmacological profile.

Derivatives of benzamide are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. Similarly, sulfonamides are a well-established class of antibacterial agents. The combination of these two functional groups in N-Benzoylsulfamic acid suggests it could be a candidate for screening in these areas.

Hypothesized Mechanism of Action (Antimicrobial):

While speculative for this specific molecule, a potential antimicrobial mechanism could involve the inhibition of essential metabolic pathways in bacteria, a hallmark of sulfonamide drugs which inhibit dihydrofolate reductase.

Caption: Hypothesized antimicrobial signaling pathway.

Table 3: Reported Biological Activities of Related Compound Classes

| Compound Class | Reported Activities |

| Benzamide Derivatives | Antimicrobial, Anti-inflammatory, Anticonvulsant |

| Sulfonamides | Antibacterial (Folate synthesis inhibitors) |

| N-Acylsulfonamides | Varied, including enzyme inhibition |

Conclusion and Future Directions

N-Benzoylsulfamic acid (CAS 89782-96-7) is a chemical entity with a clear identity but limited published research. This guide has provided a summary of its identification and has drawn upon data from related compounds to hypothesize its synthesis and potential biological activities.

For researchers and drug development professionals, N-Benzoylsulfamic acid represents an under-explored molecule. Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed, reproducible synthetic protocol and full analytical characterization (NMR, IR, Mass Spectrometry, etc.).

-

Biological Screening: Evaluation of its antimicrobial and anti-inflammatory properties, given the activities of its parent moieties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of derivatives to understand the contribution of the benzoyl and sulfamic acid groups to its biological profile.

This foundational work would be crucial in determining the potential of N-Benzoylsulfamic acid as a lead compound in drug discovery programs.

Unveiling Benzoylsulfamic Acid: A Technical Guide to Its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

While the specific historical discovery of Benzoylsulfamic acid remains elusive in readily available scientific literature, this technical guide provides a comprehensive overview of its plausible synthesis, drawing upon established methodologies for structurally analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the exploration and potential applications of this and related N-acylsulfamic acid derivatives.

Postulated Synthesis of this compound

The synthesis of this compound can be reasonably extrapolated from the successful and documented synthesis of "benzoylated sulfamoyl carboxylic acids." A 2020 study by G.O. Egharevba and colleagues outlines a straightforward and efficient method involving the benzoylation of sulfamoyl carboxylic acids.[1] By substituting the starting material with sulfamic acid, a viable pathway to this compound is proposed.

The reaction proceeds via the nucleophilic attack of the nitrogen atom of sulfamic acid on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base, such as sodium hydroxide, is crucial to deprotonate the sulfamic acid, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.

Experimental Protocols

The following is a detailed experimental protocol for the proposed synthesis of this compound, adapted from the work of Egharevba et al. on analogous compounds.[1]

Materials and Reagents:

-

Sulfamic acid (H₃NSO₃)

-

Benzoyl chloride (C₇H₅ClO)

-

Sodium hydroxide (NaOH)

-

Carbon tetrachloride (CCl₄)

-

Distilled water

Procedure:

-

Preparation of the Sulfamate Salt: In a 100 ml beaker, dissolve 2.0 g of sulfamic acid in 5 ml of a 1 M aqueous solution of sodium hydroxide. This step forms the sodium salt of sulfamic acid in situ.

-

Benzoylation: To the continuously stirred solution of sodium sulfamate, add 1.5 mmol of benzoyl chloride in three separate portions over the course of one hour. The reaction is exothermic and should be monitored.

-

Reaction Completion: Continue to stir the reaction mixture for an additional two hours to ensure the reaction proceeds to completion.

-

Isolation of the Crude Product: The resulting precipitate, crude this compound, is isolated by suction filtration.

-

Purification by Recrystallization: The crude product is then purified by recrystallization from a minimal amount of a suitable solvent, such as carbon tetrachloride (approximately 5 ml), to yield the final product.[1]

Quantitative Data of Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the yields and melting points of various benzoylated sulfamoyl carboxylic acids as reported by Egharevba et al. This data provides a useful reference for the expected properties of this compound.[1]

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| 2a | C₁₀H₁₁NO₅S | 62.5 | 105 |

| 2b | C₁₁H₁₃NO₅S | 98.7 | 110 |

| 2g | C₁₃H₁₇NO₅S | 98.5 | 113 |

Table 1: Yields and melting points of selected benzoylated sulfamoyl carboxylic acids.[1]

Visualizing the Synthetic Pathway

The proposed synthesis of this compound can be visualized as a straightforward logical workflow.

Caption: Synthetic workflow for this compound.

References

A Theoretical and Computational Analysis of N-Acylsulfonamides: A Proxy for Benzoylsulfamic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: While direct theoretical studies on Benzoylsulfamic acid are not prevalent in current literature, a wealth of computational research exists for the broader class of N-acylsulfonamides, to which it belongs. This technical guide provides an in-depth overview of the theoretical and computational methodologies applied to understand the structural and electronic properties of these compounds. N-acylsulfonamides are a significant class of molecules in medicinal chemistry, often used as bioisosteres for carboxylic acids.[1] This guide will use representative data from published studies on N-acylsulfonamide derivatives to serve as a proxy for the theoretical characteristics of this compound, offering a foundational understanding for researchers in drug design and development.

Introduction to N-Acylsulfonamides

The N-acylsulfonamide moiety is a key structural feature in a variety of biologically active compounds, including several recently marketed drugs.[1][2] Its acidic nature and ability to form specific hydrogen bond interactions make it a valuable functional group in designing molecules that can interact with biological targets.[3] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the geometric and electronic properties that govern the behavior of these molecules. These computational approaches provide insights into molecular stability, reactivity, and potential intermolecular interactions, which are vital for rational drug design.

Computational Methodologies

The theoretical investigation of N-acylsulfonamides typically involves a standardized computational workflow. The primary method used is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in any theoretical analysis is the optimization of the molecule's geometry to find its lowest energy conformation.

-

Method: DFT is the most common method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its reliability in predicting molecular geometries.[4][5]

-

Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are typically employed to describe the distribution of electrons.[1][4] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling the polar and anionic character of the N-acylsulfonamide group.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Electronic Property Analysis

Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting non-covalent interactions, such as hydrogen bonding.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about intramolecular charge transfer and the stabilization energies associated with these interactions, offering a deeper understanding of the electronic delocalization within the molecule.

Below is a diagram illustrating a typical computational workflow for the theoretical analysis of an N-acylsulfonamide.

Caption: A typical workflow for the computational analysis of N-acylsulfonamides.

Structural and Electronic Properties: A Case Study

As a proxy for this compound, we will summarize theoretical data for a representative N-acylsulfonamide derivative, N-(phenylacetyl)benzenesulfonamide, based on methodologies reported in the literature.[4]

Optimized Geometric Parameters

The geometry of N-acylsulfonamides is characterized by the planarity of the sulfonamide group and specific bond lengths and angles that are influenced by electron delocalization. The table below presents typical calculated bond lengths and angles for an N-acylsulfonamide moiety, optimized at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.22 Å | |

| C-N | 1.39 Å | |

| N-S | 1.68 Å | |

| S=O (avg.) | 1.44 Å | |

| Bond Angles (°) | ||

| O=C-N | 122.5° | |

| C-N-S | 125.0° | |

| O=S=O | 121.0° |

Table 1: Representative calculated geometric parameters for an N-acylsulfonamide functional group.

Frontier Molecular Orbitals (FMOs)

The FMOs are crucial for predicting the reactivity of N-acylsulfonamides. The HOMO is typically localized over the phenyl ring and the acyl group, while the LUMO is often distributed across the sulfonyl group and its attached phenyl ring.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -7.0 to -8.0 eV | Electron-donating capability |

| ELUMO | -1.5 to -2.5 eV | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | 4.5 to 6.0 eV | High kinetic stability, lower reactivity |

Table 2: Typical Frontier Molecular Orbital energies for N-acylsulfonamides calculated using DFT.

A larger HOMO-LUMO gap indicates greater molecular stability.[5] The specific energies can be tuned by adding electron-donating or electron-withdrawing substituents to the aromatic rings.

The logical relationship between key electronic properties and molecular behavior is depicted in the diagram below.

References

- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of Benzoylsulfamic Acid

For Researchers, Scientists, and Drug Development Professionals

Benzoylsulfamic acid, a member of the N-acylsulfonamide class of compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is recognized as a valuable pharmacophore and a bioisostere of carboxylic acids, offering similar hydrogen bonding capabilities with potentially improved physicochemical properties. This technical guide provides a comprehensive overview of the core reactivity and stability of this compound, drawing upon available data for the compound and its close analogs.

Synthesis of this compound

The primary synthetic route to this compound involves the N-acylation of sulfamic acid or its derivatives with benzoyl chloride. This reaction is a standard method for the formation of N-acylsulfonamides.[1]

Experimental Protocol: General Synthesis of N-Acylsulfonamides

The following protocol is a general procedure for the N-acylation of sulfonamides and can be adapted for the synthesis of this compound.

Materials:

-

Sulfamic acid

-

Benzoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine, or Sodium Hydride)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfamic acid in the chosen anhydrous solvent.

-

Add the base to the solution and stir for a designated period to form the corresponding salt. In the case of using sodium hydride, it should be added cautiously, and the mixture stirred for approximately 10 minutes.[1]

-

Slowly add benzoyl chloride to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Allow the reaction to proceed, monitoring its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution, a dilute base solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.[1]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the N-acylsulfonamide functional group. This group exhibits a rich chemistry, allowing for various transformations.

Hydrolysis

-

Acid-catalyzed hydrolysis: This process likely involves the protonation of the amide oxygen, followed by nucleophilic attack of water on the carbonyl carbon.

-

Base-catalyzed hydrolysis: Under basic conditions, the mechanism can involve nucleophilic attack of a hydroxide ion on the carbonyl carbon. For N-acylsulfonamides with an available NH proton on the sulfonamide, an alternative E1cb (Elimination Unimolecular conjugate Base) mechanism may occur, involving the initial deprotonation of the sulfonamide nitrogen.[2]

Reactivity with Nucleophiles

The carbonyl carbon of the benzoyl group in this compound is electrophilic and can be attacked by various nucleophiles. The sulfonamide nitrogen, being part of an amide-like system, is generally not nucleophilic. The reactivity towards nucleophiles is a key aspect in its potential biological activity and in the synthesis of its derivatives.

Stability

The stability of this compound is a critical factor for its handling, storage, and application, particularly in drug development.

Thermal Stability

While specific thermal decomposition data for this compound is not available in the reviewed literature, the thermal stability of related sulfonamides has been investigated. For instance, a study on the thermal stability of various sulfonamides in milk showed that they are generally stable during pasteurization processes but can degrade at higher sterilization temperatures.[3] The decomposition of N-acylsulfonamides can be complex, potentially leading to a variety of products depending on the conditions.

Physicochemical Properties and Stability in Solution

The N-acylsulfonamide group is known to be a stable moiety under typical physiological conditions.[4] A study on the structure-property relationships of N-acylsulfonamides and their bioisosteres confirmed that these compounds are generally stable in typical assay buffer conditions, suggesting that spontaneous hydrolysis is not a significant limiting factor for their in vitro evaluation.[4]

The acidity of the N-H proton in the sulfonamide group is a key property. The pKa of N-acylsulfonamides is typically in the range of 3 to 5, making them acidic compounds.[5] The specific pKa of this compound would influence its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Data Presentation

Due to the lack of specific quantitative data for this compound, a comparative table of related compounds is not feasible at this time. Further experimental studies are required to determine the precise kinetic and thermodynamic parameters for its reactivity and stability.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic absorption bands would include those for the N-H stretch, C=O stretch of the amide, and the asymmetric and symmetric stretches of the SO2 group. For related N-phenylbenzenesulfonamide, these bands are well-documented.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, showing characteristic signals for the aromatic protons and carbons of the benzoyl and phenylsulfonyl groups, as well as the amide proton.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of N-acylsulfonamides and for monitoring reaction progress.[9]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Conclusion

This compound, as a representative of the N-acylsulfonamide class, is a compound of significant interest with a versatile chemical profile. Its synthesis is achievable through established methods of N-acylation. While generally stable, its reactivity is characterized by susceptibility to hydrolysis under acidic or basic conditions and reactions with nucleophiles at the carbonyl center. A deeper understanding of its quantitative reactivity and stability requires further dedicated experimental investigation. The information presented in this guide provides a foundational understanding for researchers and professionals working with this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Benzoylsulfamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature and database search, no specific quantitative solubility data for Benzoylsulfamic acid in organic solvents was found. This guide, therefore, provides a detailed framework for understanding, predicting, and experimentally determining its solubility.

Introduction

This compound, a molecule incorporating both a benzoyl group and a sulfamic acid moiety, presents a unique solubility profile that is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical contexts. Understanding its solubility in different organic solvents is a fundamental prerequisite for its effective use. This technical guide offers a theoretical prediction of its solubility behavior, detailed experimental protocols for its quantitative determination, and a framework for the systematic presentation of solubility data.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound (C₇H₇NO₄S) contains both nonpolar (the benzene ring of the benzoyl group) and highly polar (the sulfamic acid group, -NHSO₃H) functionalities. The sulfamic acid group is capable of strong hydrogen bonding, both as a donor and an acceptor, and can exhibit zwitterionic character. This dual nature suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfamic acid group. Therefore, moderate to good solubility is anticipated in lower-chain alcohols.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone): These solvents are effective at solvating polar molecules. DMSO and DMF, in particular, are powerful solvents for a wide range of organic compounds and are expected to be effective in dissolving this compound.[1] Acetone may show moderate solvating power.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the sulfamic acid group, this compound is expected to have very low solubility in nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): While having a dipole moment, dichloromethane is a poor hydrogen bond acceptor and donor. The solubility of acidic compounds like benzoic acid in dichloromethane is often attributed to the formation of nonpolar dimers.[2][3] The behavior of this compound in this solvent is difficult to predict and would require experimental determination.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium method.

3.1. Isothermal Equilibrium Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (oven, desiccator) or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath and agitate them for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

Once equilibrium is reached, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibrium temperature) and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method.

3.2. Analytical Methods for Concentration Determination

3.2.1. Gravimetric Analysis

-

Record the mass of the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood.

-

Once the solvent is removed, place the flask in an oven at a temperature below the decomposition point of this compound to remove any residual solvent.

-

Cool the flask in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final mass of the flask minus the initial mass of the empty flask.

-

Calculate the solubility in terms of g/100g of solvent or mol/L.

3.2.2. UV-Vis Spectrophotometry

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax).

-

Create a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording experimentally determined solubility data at a specified temperature.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K (25 °C)

| Organic Solvent | Solvent Class | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Dichloromethane | Chlorinated | ||

| Ethyl Acetate | Polar Aprotic | ||

| Dimethylformamide | Polar Aprotic | ||

| Dimethyl Sulfoxide | Polar Aprotic | ||

| Toluene | Nonpolar | ||

| Hexane | Nonpolar |

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for isothermal solubility determination.

Diagram 2: Logical Relationship of Solubility

Caption: Predicted solubility based on solvent class.

References

Spectroscopic Data of Benzoylsulfamic Acid: A Technical Guide

Introduction

Benzoylsulfamic acid, a molecule combining a benzoyl group and a sulfamic acid moiety, is of interest to researchers in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this specific compound, this guide presents predicted spectroscopic values based on established principles and data from analogous structures. Furthermore, it outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with similar molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | -SO₂NH- proton |

| ~8.0 - 8.2 | Multiplet | 2H | Aromatic protons (ortho to C=O) |

| ~7.6 - 7.8 | Multiplet | 1H | Aromatic proton (para to C=O) |

| ~7.4 - 7.6 | Multiplet | 2H | Aromatic protons (meta to C=O) |

| ~8.5 (exchangeable) | Singlet (broad) | 1H | -SO₂OH proton |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carbonyl carbon (C=O) |

| ~135 - 140 | Aromatic carbon (ipso- to C=O) |

| ~130 - 135 | Aromatic carbon (para to C=O) |

| ~128 - 130 | Aromatic carbons (ortho to C=O) |

| ~125 - 128 | Aromatic carbons (meta to C=O) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 (broad) | Strong | O-H stretch | Sulfonic acid |

| ~3200 | Medium | N-H stretch | Amide |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~1680 | Strong | C=O stretch | Amide (Amide I) |

| ~1580, ~1450 | Medium-Strong | C=C stretch | Aromatic ring |

| 1350 - 1300 | Strong | Asymmetric S=O stretch | Sulfonic acid |

| 1180 - 1140 | Strong | Symmetric S=O stretch | Sulfonic acid |

| ~1250 | Medium | C-N stretch | Amide |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 201 | [M]⁺ (Molecular Ion) |

| 122 | [M - SO₃H]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[1]

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) first.[2]

-

Place the sample in the beam path and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a common method for polar molecules.[4] Electron ionization (EI) can also be used, which typically causes more fragmentation.[1]

2. Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

3. Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.[5][6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 2. mmrc.caltech.edu [mmrc.caltech.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzoylsulfamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Benzoylsulfamic acid. The procedure is adapted from established methods for the benzoylation of related sulfamoyl carboxylic acids.

Introduction

This compound is an N-acyl sulfonamide derivative. N-acyl sulfonamides are of significant interest in medicinal chemistry as they can act as bioisosteres of carboxylic acids, offering similar hydrogen bonding capabilities but with potentially improved hydrolytic and enzymatic stability. The synthesis of this compound can be achieved through the N-acylation of sulfamic acid with benzoyl chloride. This protocol details a straightforward and efficient method for this transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Sulfamic Acid + Benzoyl Chloride → this compound + Hydrochloric Acid

Experimental Protocol

This protocol is based on the general procedure for the benzoylation of active hydrogen-containing compounds.

Materials and Reagents:

-

Sulfamic Acid (H₂NSO₃H)

-

Benzoyl Chloride (C₆H₅COCl)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Carbon Tetrachloride (CCl₄) or other suitable recrystallization solvent

-

Distilled Water

-

Standard laboratory glassware (beaker, stirrer, funnel, etc.)

-

pH meter or pH paper

-

Melting point apparatus

-

FTIR Spectrometer

-

NMR Spectrometer

Procedure:

-

Preparation of Sulfamic Acid Solution: In a 100 mL beaker, dissolve 2.0 g of sulfamic acid in 5 mL of a 1 M sodium hydroxide solution. Stir the mixture until the sulfamic acid is completely dissolved.

-

Addition of Benzoyl Chloride: To the stirred solution, add 1.5 mmol of benzoyl chloride in three portions over a period of one hour. Continue stirring for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Cooling and Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify the solution to a pH of 2 using 2 M hydrochloric acid. This will cause the this compound to precipitate out of the solution.

-

Isolation of the Product: Filter the precipitate by suction filtration and wash the solid with cold distilled water.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as carbon tetrachloride, to obtain pure this compound.

-

Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and characterize the product using FTIR and NMR spectroscopy.

Data Presentation

The following table summarizes typical data obtained for benzoylated sulfamoyl carboxylic acids, which can be used as a reference for the expected data for this compound.[1]

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| Benzoylated Sulfamoyl Carboxylic Acid 1 | C₁₇H₁₇NO₅S | 62.5 - 98.7 | 105 - 113 |

| Benzoylated Sulfamoyl Carboxylic Acid 2 | Varies depending on the specific acid | - | - |

Expected Spectroscopic Data:

Based on analogous compounds, the following characteristic peaks would be expected in the spectra of this compound:

-

FTIR (cm⁻¹):

-

3300-3600 (O-H of the sulfonic acid)

-

1790-1680 (C=O of the benzoyl group)

-

1330-1280 and 1180-1120 (S=O of the sulfo group)

-

~740 (Ar-H)

-

-

¹H-NMR (δ, ppm):

-

Aromatic protons of the benzoyl group.

-

A broad singlet for the N-H proton.

-

-

¹³C-NMR (δ, ppm):

-

Carbonyl carbon (C=O).

-

Aromatic carbons.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzoyl chloride is a lachrymator and corrosive. Handle with care.

-

Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

Carbon tetrachloride is toxic and a suspected carcinogen. Use with extreme caution and appropriate containment. Consider using a safer alternative for recrystallization if possible.

References

Application Notes and Protocols for Benzoylsulfamic Acid as a Sulfonating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic sulfonation is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals (notably sulfa drugs), dyes, and detergents.[1] While classical sulfonating agents like sulfuric acid and oleum are widely used, they often require harsh conditions. N-acylsulfamic acids, such as benzoylsulfamic acid, represent a class of sulfonating agents that can potentially offer milder reaction conditions and different selectivity profiles. This document provides an overview of the application of this compound as a sulfonating agent, with a focus on the sulfonation of aromatic amines. Due to the limited direct literature on this compound, this guide draws parallels from and presents data based on analogous, well-studied sulfamating reagents that operate via a similar proposed mechanism.

Proposed Mechanism of Action

This compound is proposed to act as an in-situ generator of sulfur trioxide (SO₃) or a related electrophilic sulfonating species. The reaction with nucleophilic aromatic compounds, such as anilines, likely proceeds through an initial N-sulfamation to form an N-aryl sulfamate intermediate. This intermediate can then undergo a thermal or acid-catalyzed rearrangement to yield the thermodynamically favored C-sulfonated product, typically at the para position.[1][2][3] This two-step process, involving a relay from a nitrogen or oxygen atom to a carbon atom of the aromatic ring, allows for sulfonation under potentially milder conditions than direct electrophilic aromatic substitution with strong acids.[1][2][3]

Caption: Proposed mechanism for sulfonation using this compound.

Experimental Protocols

The following is a general protocol for the sulfonation of anilines. It is adapted from procedures for related sulfamating agents and should be optimized for specific substrates.[1][2][3]

General Experimental Workflow

References

Application Notes and Protocols: The Role of Benzoylsulfamic Acid Derivatives in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylsulfamic acid and its derivatives are pivotal intermediates in the synthesis of several commercially significant pharmaceuticals. Their unique chemical architecture, combining a benzoyl moiety with a sulfamic acid functional group, allows for versatile chemical modifications, making them valuable building blocks in the creation of complex drug molecules. This document provides detailed application notes and protocols for the synthesis of two key drugs, the antidiabetic agent glibenclamide and the diuretic furosemide, where this compound derivatives are central to the synthetic pathway. The protocols are supplemented with quantitative data on reaction yields and purity, presented in clear tabular formats for ease of comparison. Additionally, logical workflows and synthetic pathways are visualized using Graphviz (DOT language) to provide a clear graphical representation of the experimental processes.

Synthesis of Glibenclamide: An Antidiabetic Agent

Glibenclamide, a second-generation sulfonylurea, is widely prescribed for the management of type 2 diabetes mellitus. A key step in its synthesis involves the use of a substituted this compound derivative. While various synthetic routes exist, a common approach initiates from a substituted benzoic acid, which is converted to a this compound intermediate that is subsequently transformed into the final drug. A continuous flow method has been reported to provide an overall yield of 80-85% for the key semi-telescoped steps.[1][2] Another process for a key intermediate reported a yield of 55-60%.[3]

Experimental Protocol: Synthesis of Glibenclamide from a Benzoyl Chloride Precursor

This protocol outlines a representative synthesis of glibenclamide, commencing with the formation of a benzoylsulfonamide intermediate.

Materials:

-

2-Methoxy-5-chlorobenzoyl chloride

-

2-Phenylethylamine

-

Chlorosulfonic acid

-

Ammonia

-

Cyclohexyl isocyanate

-

Appropriate solvents (e.g., DMF)

-

Reagents for workup and purification

Procedure:

-

Amide Formation: React 2-methoxy-5-chlorobenzoyl chloride with 2-phenylethylamine to form N-(2-phenylethyl)-2-methoxy-5-chlorobenzamide.

-

Sulfonylchlorination: The resulting amide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonyl chloride.

-

Ammonolysis: The sulfonyl chloride is then reacted with ammonia to form the corresponding sulfonamide, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.[4]

-

Urea Formation: Finally, the sulfonamide is reacted with cyclohexyl isocyanate to produce glibenclamide.

Quantitative Data for Glibenclamide Synthesis

| Step | Starting Material | Reagent | Product | Yield (%) | Reference |

| Overall (Continuous Flow) | - | - | Glibenclamide | 80-85 | [1][2] |

| Intermediate Synthesis | Phenylethylamine acylate | Chlorosulfonic acid, Ammonia | 4-acetyl ethylamino benzsulfamide | 55-60 | [3] |

Glibenclamide Synthesis Workflow

References

- 1. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents [patents.google.com]

- 4. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]

Application Notes and Protocols for Benzoylsulfamic Acid as a Catalyst

A comprehensive search of scientific literature and chemical databases did not yield any specific applications of Benzoylsulfamic acid as a catalyst in organic synthesis or other fields. The closely related compound, sulfamic acid (H₂NSO₃H) , is, however, a well-established and versatile solid acid catalyst. It is valued for being an inexpensive, non-corrosive, non-hygroscopic, and environmentally benign catalyst for a wide range of organic transformations.

This document will therefore focus on the catalytic applications of sulfamic acid as a surrogate, providing detailed application notes and protocols that would be relevant to researchers interested in the potential, albeit undocumented, uses of its N-benzoyl derivative. The structural difference, the presence of a benzoyl group on the nitrogen atom, would likely influence the steric and electronic properties, potentially reducing its catalytic efficacy compared to the parent sulfamic acid.

Application Notes: Sulfamic Acid as a Catalyst

Sulfamic acid has demonstrated significant catalytic activity in a variety of organic reactions, particularly in the synthesis of heterocyclic compounds and in multicomponent reactions. Its efficiency as a catalyst stems from its Brønsted acidity.

Key Applications:

-

Synthesis of Heterocyclic Compounds: Sulfamic acid is an effective catalyst for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as quinolines, benzimidazoles, and xanthenes.

-

Multicomponent Reactions (MCRs): It has been successfully employed in one-pot MCRs, which are highly efficient processes for the synthesis of complex molecules. A notable example is the Biginelli reaction for the synthesis of dihydropyrimidinones.

-

Esterification and Transesterification: Sulfamic acid can catalyze the formation of esters from carboxylic acids and alcohols.

-

Protection of Functional Groups: It is used in the protection of carbonyl compounds as acetals and of alcohols as methoxymethyl ethers.

The following sections provide detailed protocols for representative reactions catalyzed by sulfamic acid.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-4-Carboxylic Acid Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of quinoline-4-carboxylic acid derivatives using sulfamic acid as a catalyst in water.

Reaction Scheme:

Figure 1: General scheme for the synthesis of quinoline-4-carboxylic acid derivatives.

Materials:

-

Pyruvic acid

-

Substituted anilines

-

Substituted aryl aldehydes

-

Sulfamic acid

-

Water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottom flask, combine pyruvic acid (1 mmol), the aniline derivative (1 mmol), the aryl aldehyde (1 mmol), and sulfamic acid (10 mol%).

-

Add 10 mL of water to the flask.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure quinoline-4-carboxylic acid derivative.

Quantitative Data for Selected Derivatives:

| Entry | Aniline Derivative | Aryl Aldehyde | Time (h) | Yield (%) |

| 1 | Aniline | Benzaldehyde | 2.5 | 92 |

| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | 3 | 90 |

| 3 | 4-Methoxyaniline | 4-Methoxybenzaldehyde | 2 | 95 |

| 4 | 4-Nitroaniline | 4-Nitrobenzaldehyde | 4 | 85 |

Protocol 2: Synthesis of Aryl-14H-dibenzo[a,j]xanthenes

This protocol outlines the synthesis of aryl-14H-dibenzo[a,j]xanthenes via a one-pot condensation of β-naphthol and an aryl aldehyde using sulfamic acid as a catalyst under solvent-free conditions.

Reaction Workflow:

Figure 2: Experimental workflow for the synthesis of aryl-14H-dibenzo[a,j]xanthenes.

Materials:

-

β-Naphthol

-

Substituted aryl aldehydes

-

Sulfamic acid

-

Ethanol

-

Mortar and pestle

-

Round-bottom flask

-

Oil bath

-

Magnetic stirrer

Procedure:

-

Grind β-naphthol (2 mmol), the aryl aldehyde (1 mmol), and sulfamic acid (5 mol%) together in a mortar and pestle to create a homogeneous mixture.

-

Transfer the mixture to a round-bottom flask.

-

Heat the reaction mixture in an oil bath at 120 °C with stirring.

-

Monitor the reaction by TLC.

-

Upon completion (typically 15-30 minutes), cool the reaction mixture to room temperature.

-

Add ethanol to the solidified mass and stir to break it up.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to afford the pure aryl-14H-dibenzo[a,j]xanthene.

Quantitative Data for Selected Derivatives:

| Entry | Aryl Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 94 |

| 2 | 4-Chlorobenzaldehyde | 20 | 92 |

| 3 | 4-Methoxybenzaldehyde | 15 | 96 |

| 4 | 4-Nitrobenzaldehyde | 30 | 88 |

Postulated Catalytic Mechanism of Sulfamic Acid

The catalytic activity of sulfamic acid is attributed to its ability to act as a Brønsted acid, donating a proton to activate the electrophilic species in the reaction.

General Acid Catalysis Pathway:

Figure 3: A generalized signaling pathway for sulfamic acid catalysis.

In this proposed mechanism, the sulfamic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This activation facilitates the nucleophilic attack by the other reactant(s). After the final product is formed, the catalyst is regenerated.

Conclusion

While there is no direct evidence for the use of this compound as a catalyst, the extensive research on sulfamic acid provides a strong foundation for exploring its potential. Researchers interested in this compound as a catalyst could adapt the protocols provided for sulfamic acid, keeping in mind that the bulky benzoyl group might necessitate harsher reaction conditions or result in lower yields due to steric hindrance and altered acidity. Further investigation into the pKa of this compound would be crucial in predicting its catalytic potential.

Application Notes and Protocols: Benzoylsulfonamide Functionality for the Protection of Amino Groups

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, stability, and cleavage of the N-benzoylsulfonamide functionality. While not a conventional protecting group for amines due to the robustness of the sulfonamide bond, this moiety is of significant interest in medicinal chemistry as a bioisostere for carboxylic acids.[1][2][3] Understanding its formation and cleavage is crucial for its application in drug design and for instances where a highly stable amine derivative is required.

Introduction

The protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical compounds. An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and should not interfere with other functional groups. While common protecting groups like Boc, Cbz, and Fmoc are widely used, the exploration of other functionalities is an ongoing area of research.

The N-benzoylsulfonamide moiety arises from the acylation of a sulfonamide or the sulfonylation of an amide. While the term "benzoylsulfamic acid" is not a standard reagent, the resulting N-benzoylsulfonamide structure has been investigated. N-acylsulfonamides are notably stable and their pKa values (typically 3.5-4.5) are comparable to carboxylic acids, making them valuable as carboxylic acid bioisosteres in drug discovery.[1][2][3] However, the inherent stability of the sulfonamide bond presents a significant challenge for its use as a general-purpose protecting group, as deprotection often requires harsh conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Benzoylsulfonamides

The most common methods for the synthesis of N-acylsulfonamides involve the acylation of sulfonamides. A variety of methods have been developed, often employing acid anhydrides or acid chlorides as acylating agents in the presence of a catalyst.[1]

General Procedure for the N-acylation of a Sulfonamide with Benzoyl Chloride:

This protocol is adapted from methodologies describing the acylation of sulfonamides.

-

Materials:

-

Primary or secondary amine-derived sulfonamide (1.0 eq)

-

Benzoyl chloride (1.2 eq)

-

Pyridine (2.0 eq) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the sulfonamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Protocol 2: Deprotection (Cleavage) of N-Benzoylsulfonamides

The cleavage of the N-S bond in sulfonamides is notoriously difficult. For N-acylsulfonamides, cleavage can theoretically occur at the N-acyl or the N-sulfonyl bond. The following protocols describe conditions that have been reported for the cleavage of N-acylsulfonamides, which are generally harsh.

Method A: Deacylation using Aluminum Chloride (Cleavage of the N-Acyl Bond)

This method focuses on the cleavage of the N-acyl bond to regenerate the sulfonamide.

-

Materials:

-

N-Benzoylsulfonamide (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (3.0 eq)

-

Anhydrous acetonitrile (MeCN)

-

Dilute HCl

-

-

Procedure:

-

To a stirred solution of the N-benzoylsulfonamide (1.0 eq) in anhydrous acetonitrile, add anhydrous aluminum chloride (3.0 eq) portion-wise at room temperature under an inert atmosphere.[5]

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.[5]

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of dilute HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Method B: Reductive Cleavage of the N-Sulfonyl Bond

This is a general method for sulfonamide cleavage and may require optimization for N-benzoylsulfonamides.

-

Materials:

-

N-Benzoylsulfonamide (1.0 eq)

-

Sodium naphthalenide or other reducing agents (e.g., SmI₂, Mg/MeOH)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Prepare a solution of sodium naphthalenide in anhydrous THF.

-

Dissolve the N-benzoylsulfonamide in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add the sodium naphthalenide solution until a persistent green color is observed.

-

Quench the reaction by the addition of water or a saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product as needed.

-

Data Presentation

Table 1: Synthesis of N-Acylsulfonamides - Representative Yields

| Acylating Agent | Sulfonamide Substrate | Catalyst/Conditions | Yield (%) | Reference |

| Acetic Anhydride | Benzenesulfonamide | ZnCl₂ (cat.), solvent-free | 95 | [1] |

| Benzoic Anhydride | Methanesulfonamide | K10–FeO, MeCN, 60 °C | 92 | [1] |

| Benzoyl Chloride | p-Toluenesulfonamide | Pyridine, DCM | 72-96 | [6] |

| Various Acid Anhydrides | Various Sulfonamides | H₂SO₄ (cat.), MeCN | 86-98 | [1] |

Table 2: Deprotection of N-Acylsulfonamides - Representative Yields

| N-Acylsulfonamide Substrate | Deprotection Method | Conditions | Product | Yield (%) | Reference |

| N-Tosylacetamide | AlCl₃ | MeCN, 80 °C | p-Toluenesulfonamide | 64 | [5] |

| N-Benzyl-N-tosylacetamide | AlCl₃ | MeCN, 80 °C | N-Benzyl-p-toluenesulfonamide | 92 | [5] |

| N-(tert-Butyl)-N-tosylacetamide | AlI₃ | MeCN, 80 °C | N-Tosylacetamide | 85 | [5] |

Visualizations

Caption: General workflow for the formation and cleavage of an N-benzoylsulfonamide.

Caption: Comparison of N-benzoylsulfonamide properties with ideal protecting group characteristics.

Summary and Recommendations

The N-benzoylsulfonamide functionality can be synthesized in high yields through various methods. Its primary characteristic is its high stability, which is advantageous in its role as a carboxylic acid bioisostere in medicinal chemistry. However, this same stability is a significant drawback when considering it as a protecting group for amines.

Key Takeaways:

-

Not a Standard Protecting Group: Due to the harsh conditions required for its cleavage, the N-benzoylsulfonamide is not a recommended protecting group for general synthetic applications, especially when dealing with sensitive substrates.

-

Potential for Niche Applications: In cases where extreme stability of a protected amine is required, and the substrate can tolerate harsh deprotection conditions (e.g., strong Lewis acids at high temperatures or potent reducing agents), this functionality might be considered.

-

Medicinal Chemistry Relevance: The primary and more practical application of N-acylsulfonamides is in drug design, where their chemical properties mimic those of carboxylic acids.

Researchers and drug development professionals should be aware of the challenges associated with the cleavage of N-benzoylsulfonamides and should consider more conventional and labile protecting groups for routine synthetic transformations.

References

- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acylsulfonamide - Wikipedia [en.wikipedia.org]

- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions with Benzoylsulfamic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving benzoylsulfamic acid. This document includes detailed protocols for its synthesis and its application as a benzoylating agent for alcohols and amines, along with typical characterization data.

Introduction

This compound, a member of the N-acylsulfonamide family, is a versatile reagent in organic synthesis. N-acylsulfonamides are of significant interest in medicinal chemistry as they are considered bioisosteres of carboxylic acids, exhibiting comparable pKa values and hydrogen bonding capabilities.[1] This makes them valuable moieties in the design of novel therapeutic agents. This compound can serve as an effective benzoylating agent for various nucleophiles, such as alcohols and amines, providing a stable, crystalline alternative to more reactive and difficult-to-handle reagents like benzoyl chloride.

Synthesis of this compound

The synthesis of this compound can be achieved through the benzoylation of sulfamic acid or its derivatives. The following protocol is adapted from the synthesis of structurally related benzoylated sulfamoyl carboxylic acids.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Sulfamic acid

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Carbon tetrachloride (CCl₄) or other suitable recrystallization solvent

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve a specific molar equivalent of sulfamic acid in a 1 M aqueous solution of sodium hydroxide. Stir the mixture until the sulfamic acid is completely dissolved.

-

Addition of Benzoylating Agent: Cool the solution to 0°C in an ice bath. To this cooled solution, add benzoyl chloride (1.5 molar equivalents) dropwise in three portions over a period of one hour with continuous stirring. Ensure the temperature is maintained at 0°C during the addition.

-

Reaction: After the complete addition of benzoyl chloride, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

-

Acidification and Crystallization: Cool the reaction mixture again to 0°C and acidify it to a pH of 2 using a 2 M solution of hydrochloric acid. This will precipitate the this compound.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Recrystallize the crude product from a suitable solvent, such as carbon tetrachloride, to obtain pure this compound.[2]

-

Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic and analytical techniques. The following table summarizes the expected data based on the analysis of similar compounds.[2]

| Analytical Technique | Expected Observations |

| FTIR (cm⁻¹) | 3300-3600 (O-H of COOH, if hydrolyzed), 1700-1750 (C=O of benzoyl), 1600 (C=C aromatic), 1350 & 1160 (asymmetric and symmetric SO₂), 1180 (SO₂-N) |

| ¹H-NMR (ppm) | 7.4-8.2 (m, 5H, Ar-H of benzoyl), ~10-12 (br s, 1H, SO₂NHCO) |

| ¹³C-NMR (ppm) | 165-170 (C=O), 128-135 (aromatic carbons) |

| Elemental Analysis | Calculated and found percentages for C, H, N, and S should be in close agreement. |

Applications of this compound in Organic Synthesis

This compound can be utilized as a benzoylating agent for the protection or modification of hydroxyl and amino groups. The N-acylsulfonamide acts as an activated carbonyl group, facilitating the transfer of the benzoyl moiety to a nucleophile.

Experimental Protocol: Benzoylation of an Alcohol

Materials:

-

This compound

-

A primary or secondary alcohol (e.g., benzyl alcohol)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 molar equivalent) and the anhydrous solvent.

-

Addition of Reagents: Add the base (1.2 molar equivalents) to the solution and stir. Subsequently, add this compound (1.1 molar equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure benzoyl ester.

Experimental Protocol: Benzoylation of an Amine

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 molar equivalent) and the base (1.2 molar equivalents) in the anhydrous solvent.

-

Addition of Benzoylating Agent: Add this compound (1.1 molar equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Visualizing Experimental Workflows

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

General Benzoylation Workflow

Caption: General workflow for benzoylation using this compound.

References

Analytical Methods for the Detection of Benzoylsulfamic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylsulfamic acid is an organic compound that incorporates both a benzoyl group and a sulfamic acid moiety. The analytical determination of this compound is essential in various stages of drug development, including synthesis monitoring, purity assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical detection of this compound, drawing upon established methods for structurally similar compounds such as aromatic sulfonic acids and sulfamic acid derivatives. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, with Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful tool for identification and sensitive quantification.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation, identification, and quantification of this compound. Due to the presence of both a hydrophobic benzoyl group and a polar, acidic sulfamic acid group, a mixed-mode or reversed-phase chromatographic approach with an ion-pairing agent is recommended for optimal retention and peak shape.

Table 1: Summary of Proposed HPLC Methods and Typical Performance Data

| Parameter | Method A: Reversed-Phase with Ion-Pairing | Method B: Mixed-Mode Chromatography |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | A: AcetonitrileB: Ammonium Acetate Buffer (pH 4.5) |

| Gradient | Gradient elution, e.g., 5-95% B over 20 min | Isocratic or gradient elution |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 230 nm and 270 nm | UV at 230 nm and 270 nm |

| Expected LOD | 10-100 ng/mL | 10-100 ng/mL |

| Expected LOQ | 50-500 ng/mL | 50-500 ng/mL |

| Linearity (R²) | > 0.999 | > 0.999 |

| Precision (%RSD) | < 2% | < 2% |

| Accuracy (%Recovery) | 98-102% | 98-102% |

Note: The values presented in this table are estimations based on methods for structurally similar compounds and will require experimental validation for this compound.

Experimental Protocol: HPLC Method Development for this compound

1. Materials and Reagents:

-